molecular formula C19H24N2O2S B6125989 3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine

3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine

Cat. No. B6125989
M. Wt: 344.5 g/mol
InChI Key: HPPYHNDGDVGEMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine, also known as MT-45, is a synthetic opioid analgesic that was first synthesized in the 1970s. MT-45 has gained attention in recent years due to its potent analgesic effects and potential for abuse.

Mechanism of Action

3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine acts as a mu-opioid receptor agonist, producing analgesia through the activation of opioid receptors in the brain and spinal cord. However, 3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine also has affinity for other opioid receptors, including delta and kappa receptors, which may contribute to its side effects.
Biochemical and Physiological Effects:
3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and constipation. 3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine has also been shown to produce rewarding effects in animal studies, indicating its potential for abuse.

Advantages and Limitations for Lab Experiments

3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine has several advantages for use in lab experiments, including its potent analgesic effects and ability to produce opioid-like effects in animals. However, 3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine also has several limitations, including its potential for abuse and side effects that limit its clinical use.

Future Directions

Future research on 3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine should focus on developing safer and more effective opioid analgesics that do not produce the same side effects as 3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine. This may involve the development of novel compounds that target specific opioid receptors or the use of alternative pain management strategies. Additionally, further research is needed to understand the mechanisms underlying the rewarding effects of 3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine and to develop strategies for mitigating its potential for abuse.

Synthesis Methods

3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine is synthesized through a multi-step process that involves the reaction of 3-methoxyphenethylamine with 2-methyl-1,3-thiazol-4-carbonyl chloride, followed by the addition of piperidine. The final product is purified through recrystallization.

Scientific Research Applications

3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine has been studied for its potential use as an analgesic in both humans and animals. In animal studies, 3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine has been shown to produce potent analgesic effects that are comparable to morphine. However, 3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine has also been shown to produce respiratory depression and other side effects that limit its clinical use.

properties

IUPAC Name

[3-[2-(3-methoxyphenyl)ethyl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-14-20-18(13-24-14)19(22)21-10-4-6-16(12-21)9-8-15-5-3-7-17(11-15)23-2/h3,5,7,11,13,16H,4,6,8-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPYHNDGDVGEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCCC(C2)CCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(3-Methoxyphenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine

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